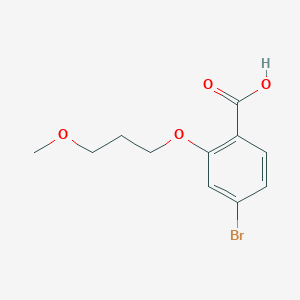

4-Bromo-2-(3-methoxypropoxy)benzoic acid

Description

4-Bromo-2-(3-methoxypropoxy)benzoic acid is a brominated benzoic acid derivative featuring a 3-methoxypropoxy substituent at the ortho position relative to the carboxylic acid group. This compound belongs to a broader class of benzoic acid derivatives, which are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity . The bromine atom enhances electrophilic reactivity, while the alkoxy side chain influences solubility and intermolecular interactions, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name |

4-bromo-2-(3-methoxypropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-15-5-2-6-16-10-7-8(12)3-4-9(10)11(13)14/h3-4,7H,2,5-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKGAIAIFRZVKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=C(C=CC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(3-methoxypropoxy)benzoic acid typically involves the following steps:

Bromination: The starting material, 2-(3-methoxypropoxy)benzoic acid, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature.

Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3-methoxypropoxy)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

Substitution Products: Depending on the nucleophile used, products such as 4-azido-2-(3-methoxypropoxy)benzoic acid or 4-cyano-2-(3-methoxypropoxy)benzoic acid.

Esters: Methyl 4-bromo-2-(3-methoxypropoxy)benzoate or ethyl 4-bromo-2-(3-methoxypropoxy)benzoate.

Alcohols: 4-Bromo-2-(3-methoxypropoxy)benzyl alcohol.

Scientific Research Applications

4-Bromo-2-(3-methoxypropoxy)benzoic acid has several scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-methoxypropoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The bromine atom and the methoxypropoxy group can interact with the target molecules through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

4-Bromo-3-(methoxymethoxy)benzoic Acid

- Structural Difference : The methoxymethoxy group at the meta position (vs. 3-methoxypropoxy at ortho in the target compound) results in distinct electronic and steric profiles.

- Reactivity : Density functional theory (DFT) studies reveal a HOMO-LUMO gap of 4.46 eV, indicating moderate electrophilicity. The target compound’s longer 3-methoxypropoxy chain may reduce this gap due to increased electron-donating effects .

- Crystal Packing : Unlike the target compound, this derivative forms two-dimensional architectures via π-π interactions and C–H⋯O hydrogen bonds, highlighting the role of substituent position in solid-state organization .

2-Bromo-5-(3-methoxypropoxy)benzoic Acid

- Substituent Position : The bromine and 3-methoxypropoxy groups are para to each other (positions 2 and 5), unlike the ortho arrangement in the target compound.

- Physicochemical Properties : Molecular weight (289.13 g/mol) and solubility in polar solvents are comparable, but the para-substitution may reduce steric hindrance in reactions .

2-(3-Bromo-4-methoxyphenyl)acetic Acid

- Functional Group : Features an acetic acid chain instead of a benzoic acid core.

Toxicity and QSTR Models

Quantitative structure-toxicity relationship (QSTR) studies on 57 benzoic acid derivatives identified molecular connectivity indices (0JA, 1JA, and cross-factor JB) as critical predictors of oral LD₅₀ in mice. Key findings:

- Substituent Position : Ortho-substituted derivatives like 4-bromo-2-(3-methoxypropoxy)benzoic acid may exhibit lower acute toxicity (higher LD₅₀) compared to meta- or para-substituted analogues due to reduced bioavailability .

- Electron-Withdrawing Effects : Bromine’s electron-withdrawing nature increases toxicity, but this is mitigated by electron-donating alkoxy groups .

Biosensor Recognition

Ortho-substituted benzoic acids are less promiscuously recognized by biosensors compared to para-substituted analogues (e.g., pHBA). This selectivity is attributed to steric hindrance from the alkoxy chain .

Data Tables

Table 1: Physicochemical Properties of Selected Benzoic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | HOMO-LUMO Gap (eV) | LD₅₀ (mg/kg, mice) |

|---|---|---|---|---|

| This compound | C₁₁H₁₃BrO₄ | 289.13 | Not Reported | Model-Dependent* |

| 4-Bromo-3-(methoxymethoxy)benzoic acid | C₉H₉BrO₄ | 261.07 | 4.46 | ~300 (estimated) |

| 2-Bromo-5-(3-methoxypropoxy)benzoic acid | C₁₁H₁₃BrO₄ | 289.13 | Not Reported | Model-Dependent* |

*Predicted via QSTR models using molecular connectivity indices .

Biological Activity

4-Bromo-2-(3-methoxypropoxy)benzoic acid is a halogenated benzoic acid derivative that has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H15BrO4

- CAS Number : 1248956-68-4

This compound features a bromine atom at the para position and a propoxy group at the meta position relative to the carboxylic acid group, influencing its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may modulate enzymatic pathways, particularly those involved in protein degradation and cellular signaling.

- Enzyme Interaction : Studies have shown that benzoic acid derivatives can enhance the activity of proteolytic systems, including the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) . This modulation is crucial for maintaining cellular homeostasis and may have implications in aging and disease states.

- Cytotoxicity and Antiproliferative Effects : The compound has been evaluated for its cytotoxic effects across various cancer cell lines. In vitro studies suggest that it exhibits low cytotoxicity at certain concentrations while promoting cell viability in normal fibroblasts, indicating a potential therapeutic window .

Case Studies

A significant study investigated the biological evaluation of benzoic acid derivatives, including this compound. The findings highlighted:

- Induction of Proteasomal Activity : The compound was found to enhance chymotrypsin-like activity in proteasomes at concentrations as low as 5 μM, suggesting its role as a biochemical modulator .

- Cell Line Testing : In assays involving Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, this compound demonstrated significant effects on cellular proliferation rates, warranting further investigation into its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other halogenated benzoic acids. The following table summarizes key differences:

| Compound | Cytotoxicity | Proteasomal Activity | Notable Effects |

|---|---|---|---|

| This compound | Low | Induces | Enhances UPP and ALP activity |

| 3-Chloro-4-methoxybenzoic acid | Moderate | Strongly induces | High interaction with cathepsins B & L |

| 4-Chloro-2-fluorobenzoic acid | High | Inhibits | Potential neuroprotective effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.